2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonamide Group: This is achieved by reacting the triazole intermediate with a sulfonyl chloride derivative.
Attachment of the Fluorophenyl Groups: This step involves the substitution reaction where fluorophenyl groups are introduced to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions can occur at the triazole ring or the sulfonamide group.
Substitution: The fluorophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and sulfonamide group are key functional groups that interact with enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds with similar triazole rings.
Sulfonamides: Compounds containing sulfonamide groups.
Fluorophenyl Compounds: Molecules with fluorophenyl groups.
Uniqueness
What sets 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H21F2N5O3S2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H21F2N5O3S2/c1-3-26-18(12-27(32(2,29)30)17-10-6-15(22)7-11-17)24-25-20(26)31-13-19(28)23-16-8-4-14(21)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,23,28) |
InChI Key |
WSCMZKQUBXKNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Origin of Product |
United States |
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